![molecular formula C10H11F4NO B13054955 (1S,2S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13054955.png)
(1S,2S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL
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Overview
Description
(1S,2S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL is a chiral compound with significant interest in various scientific fields. This compound features a unique combination of fluorine atoms and an amino group, making it a valuable subject for research in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-(trifluoromethyl)benzaldehyde and (S)-2-amino-1-propanol.
Reaction Conditions: The key step involves the condensation of 3-fluoro-4-(trifluoromethyl)benzaldehyde with (S)-2-amino-1-propanol under acidic or basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled temperature and pressure conditions.
Automated Purification Systems: Employing automated purification systems to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation Products: Oximes, nitro compounds.
Reduction Products: Secondary amines, alcohols.
Substitution Products: Compounds with various functional groups replacing the fluorine atoms.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features make it a candidate for the development of pharmaceuticals. Its potential applications include:
- Anticancer Agents : Research indicates that fluorinated compounds can enhance the potency and selectivity of drugs targeting cancer cells. The incorporation of trifluoromethyl groups often improves metabolic stability and bioavailability .
- Neurological Disorders : Studies have explored the use of similar compounds in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier effectively .
Agrochemicals
Fluorinated compounds are widely used in the formulation of pesticides and herbicides due to their enhanced biological activity and environmental stability:
- Herbicide Development : The unique electronic properties imparted by the trifluoromethyl group can lead to more effective herbicides, providing better weed control with lower application rates .
- Insecticides : The compound's efficacy against specific pests has been investigated, showing promise in enhancing crop protection strategies .
Materials Science
Fluorinated compounds are known for their unique physical properties, making them suitable for various applications in materials science:
- Polymer Chemistry : The compound can be utilized in synthesizing fluorinated polymers which possess high thermal stability and chemical resistance. These polymers are valuable in coatings and advanced materials .
- Nanotechnology : Research into the use of fluorinated compounds in nanomaterials has shown potential for creating advanced drug delivery systems and diagnostic agents .
Case Studies
Mechanism of Action
The mechanism of action of (1S,2S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways such as the PI3K-AKT pathway, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL: A stereoisomer with different biological activity.
(1S,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL: A similar compound with a chlorine atom instead of a fluorine atom.
(1S,2S)-1-Amino-1-[3-fluoro-4-(methyl)phenyl]propan-2-OL: A compound with a methyl group instead of a trifluoromethyl group.
Uniqueness
(1S,2S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL is unique due to its specific arrangement of fluorine atoms and the trifluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
(1S,2S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL is a chiral compound notable for its unique structural features, including an amino group and a trifluoromethylated phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various biological targets.
- Molecular Formula : C10H11F4NO
- Molecular Weight : 237.19 g/mol
- CAS Number : 1270128-50-1
The presence of fluorine and trifluoromethyl groups significantly enhances the compound's lipophilicity, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Preliminary studies suggest that the compound may exhibit:
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against Gram-positive bacteria, including Staphylococcus aureus, with low minimum inhibitory concentrations (MIC) indicating potent antimicrobial properties .
- Inhibition of Enzymatic Activity : The trifluoromethyl group has been linked to enhanced inhibitory effects on enzymes such as CDK9, which is involved in transcription regulation . This suggests potential applications in cancer therapy by modulating cell cycle progression.
Structure-Activity Relationship (SAR)
The structure of this compound allows for significant interactions at the molecular level. The fluorinated phenyl moiety increases binding affinity to biological targets compared to non-fluorinated analogs. SAR studies indicate that modifications in the structure can lead to variations in biological activity, particularly regarding lipophilicity and receptor binding .
Research Findings
Recent studies have explored the synthesis and biological evaluation of this compound alongside related derivatives. Key findings include:
- In vitro Antimycobacterial Activity : Compounds structurally related to this compound have shown promising results against Mycobacterium tuberculosis, with significant reductions in bacterial viability observed .
- Cytotoxicity Studies : Evaluations on human liver hepatocellular carcinoma cells (HepG2) indicated that derivatives of this compound exhibit varying degrees of cytotoxicity, suggesting potential for anticancer applications .
Case Studies
A notable case study involved the synthesis of several derivatives containing the trifluoromethyl group. These compounds were tested for their antimicrobial properties against various strains of bacteria. The results indicated that certain modifications could enhance activity against resistant strains while maintaining low toxicity to human cells .
Comparative Analysis
The following table summarizes the biological activities and structural features of several related compounds:
Compound Name | CAS Number | Molecular Formula | Biological Activity |
---|---|---|---|
This compound | 1270128-50-1 | C10H11F4NO | Antimicrobial, anticancer potential |
(1R,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL | 1213841-18-9 | C10H12F3NOS | Moderate antimicrobial activity |
(1R,2R)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL | 1314000-40 | C10H11F4NO | Similar activity profile |
Properties
Molecular Formula |
C10H11F4NO |
---|---|
Molecular Weight |
237.19 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11F4NO/c1-5(16)9(15)6-2-3-7(8(11)4-6)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9+/m0/s1 |
InChI Key |
WSXZHADEXJJPSR-SSDLBLMSSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC(=C(C=C1)C(F)(F)F)F)N)O |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)C(F)(F)F)F)N)O |
Origin of Product |
United States |
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